8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline
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Overview
Description
The compound “8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline” is a complex organic molecule that contains several functional groups and rings. It includes a quinoline ring, a piperidine ring, and a pyridine ring . These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The quinoline and pyridine rings are aromatic with two nitrogen atoms .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions and reagents used. Piperidine derivatives can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Biological Study
- A novel compound with a similar structural motif, featuring a quinoline derivative, was synthesized and showed higher antimicrobial activity compared to its metal complexes, indicating its potential in developing new antimicrobial agents (P. N. Patel et al., 2011).
Antituberculosis Activity
- Novel fluoroquinolones with modifications at the piperazine position showed in vivo activity against Mycobacterium tuberculosis in mice, suggesting the importance of quinoline derivatives in the design of antituberculosis drugs (A. Shindikar & C. Viswanathan, 2005).
Antimicrobial Applications
- The synthesis of quinoline derivatives has been linked to potent antimicrobial activities, highlighting their significance in the search for new antimicrobial agents (S. Srinivasan et al., 2010).
Antileukemic Activity
- A specific quinoline compound exhibited cytotoxic potential against leukemia cell lines, illustrating the therapeutic possibilities of quinoline derivatives in cancer treatment (J. Guillon et al., 2018).
Synthetic Methodologies
- Research on the synthesis of pyrrolo[1,2-a]quinoxalines indicates the versatility of quinoline derivatives in constructing complex heterocyclic compounds, which are valuable in medicinal chemistry (H. Kim et al., 1990).
Mechanism of Action
Target of Action
Similar compounds with a piperidine nucleus have been reported to have a wide range of targets, including various types of cancer cells .
Mode of Action
It’s worth noting that compounds with a piperidine nucleus often interact with their targets through a variety of mechanisms, including inhibition or modulation of enzymatic activity, interaction with cell surface receptors, or disruption of cellular processes .
Biochemical Pathways
Piperidine derivatives have been reported to impact a wide range of biochemical pathways, often related to their specific targets .
Result of Action
Similar piperidine derivatives have been reported to exhibit cytotoxic effects against cancer cells .
Future Directions
Properties
IUPAC Name |
8-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,17-6-3-10-20-14-17)22-12-8-16(9-13-22)25-18-7-1-4-15-5-2-11-21-19(15)18/h1-7,10-11,14,16H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWHLGUAKBBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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